molecular formula C10H11N3O B12359149 N-Hydroxy-5-methylindole-3-carboxamidine

N-Hydroxy-5-methylindole-3-carboxamidine

Cat. No.: B12359149
M. Wt: 189.21 g/mol
InChI Key: UCJXABGGKWKYDB-UHFFFAOYSA-N
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Description

N-Hydroxy-5-methylindole-3-carboxamidine is a compound belonging to the indole family, which is characterized by a benzene ring fused to a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-5-methylindole-3-carboxamidine typically involves the reaction of 5-methylindole-3-carboxamidine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methanesulfonic acid and methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-5-methylindole-3-carboxamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy-5-methylindole-3-carboxamide, while substitution reactions may produce various substituted indole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Hydroxy-5-methylindole-3-carboxamidine involves its interaction with various molecular targets. The compound forms hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition is primarily due to the presence of the carboxamidine moiety, which interacts with the active sites of the enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-5-methylindole-3-carboxamidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit a wide range of enzymes makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N'-hydroxy-5-methyl-1H-indole-3-carboximidamide

InChI

InChI=1S/C10H11N3O/c1-6-2-3-9-7(4-6)8(5-12-9)10(11)13-14/h2-5,12,14H,1H3,(H2,11,13)

InChI Key

UCJXABGGKWKYDB-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)NC=C2/C(=N\O)/N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C(=NO)N

Origin of Product

United States

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